molecular formula C16H17F3N4O2S B2608275 2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2199389-66-5

2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2608275
CAS No.: 2199389-66-5
M. Wt: 386.39
InChI Key: MLXFYEDGVLDDDE-UHFFFAOYSA-N
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Description

2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound featuring a unique combination of functional groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. This is achieved by reacting 4-methyl-1,2,3-thiadiazole with thionyl chloride under reflux conditions.

    Piperidine Derivative Synthesis: The next step involves the reaction of the thiadiazole derivative with piperidine to form the piperidin-4-yl derivative. This reaction is typically carried out in the presence of a base such as triethylamine.

    Methoxylation: The piperidin-4-yl derivative is then reacted with methoxyacetyl chloride to introduce the methoxy group.

    Final Coupling: The final step involves coupling the methoxylated piperidine derivative with 6-(trifluoromethyl)pyridine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiadiazole ring, potentially converting it to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the electron-withdrawing effect of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

In industry, the compound’s properties could be exploited in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)benzene
  • 2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)quinoline

Uniqueness

Compared to similar compounds, 2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2S/c1-10-14(26-22-21-10)15(24)23-7-5-11(6-8-23)9-25-13-4-2-3-12(20-13)16(17,18)19/h2-4,11H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXFYEDGVLDDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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